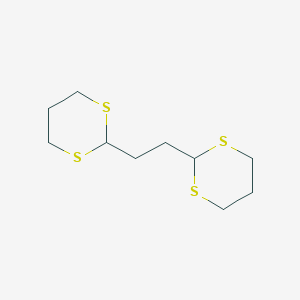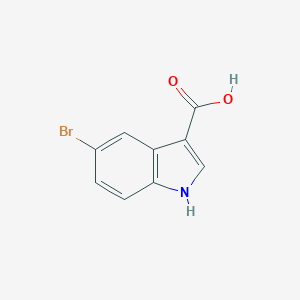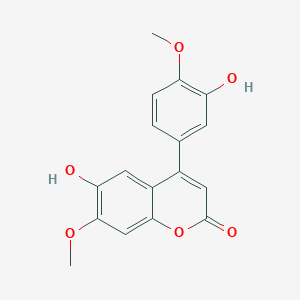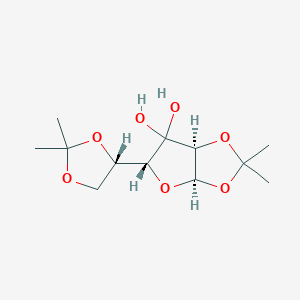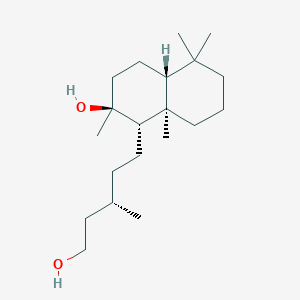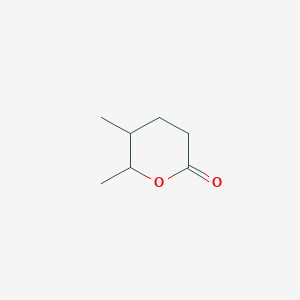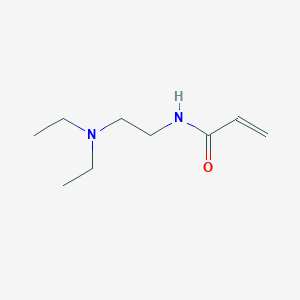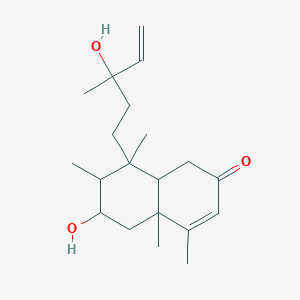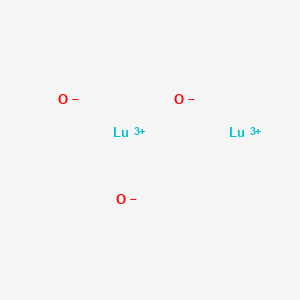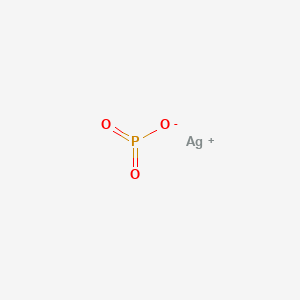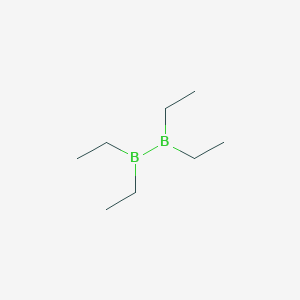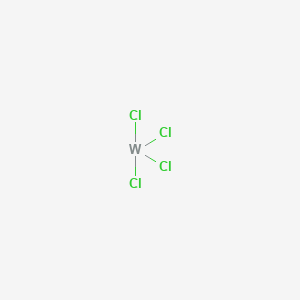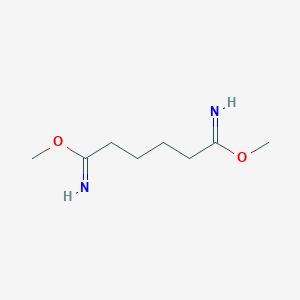
Dimethyl adipimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl adipimidate (DMA) is a chemical compound that is widely used in scientific research for its ability to crosslink proteins and other biomolecules. DMA is a bifunctional crosslinker that contains two reactive imidoester groups, which can react with primary amines on proteins to form covalent bonds. DMA has been used in various research fields, including biochemistry, cell biology, and immunology, to study protein-protein interactions, protein structure, and protein function.
Aplicaciones Científicas De Investigación
Inhibition of Sickle Cell Sickling
- pH Influence on Anti-Sickling Effects : DMA, a bifunctional imidoester, has shown effectiveness in inhibiting sickling in vitro. The reaction conditions have been optimized to inhibit sickling without impairing cell deformability, with a significant focus on pH levels (Pennathur-Das et al., 1984).
- Prolongation of Sickle Cell Survival : DMA has been found to significantly prolong the survival of sickle cells, although immune sensitization can compromise this benefit. This underscores its potential in sickle cell therapy, subject to addressing immunogenicity concerns (Guis et al., 1984).
- Mechanism of Antisickling Action : DMA's mechanism of action includes increasing deoxygenated sickle hemoglobin solubility and oxygen affinity. It reacts with hemoglobin S inside sickle erythrocytes to inhibit the aggregation process, thus preventing sickling (Waterman et al., 1975).
Protein and Nucleic Acid Research
- Cross-Linking in Protein Studies : DMA has been used to study proximity relations between proteins in Escherichia coli, specifically in the ribosomal subunits, indicating its utility in protein-protein interaction studies (Expert-Bezancon et al., 1976).
- Nucleic Acid Extraction : In a novel application, DMA has been employed in a silicon microfluidic system for the purification and extraction of nucleic acids, highlighting its potential in lab-on-a-chip technologies (Shin et al., 2014).
Hemoglobin Modification
- Modification of Hemoglobin Properties : DMA's interaction with hemoglobin A has been shown to increase oxygen affinity, which has implications for understanding hemoglobin function and potential therapeutic applications (Pennathur-Das et al., 1979).
Cellular Studies
- Effect on Red Blood Cell Transport and Shape : DMA's influence on potassium transport and shape change in red blood cells from sickle cell patients demonstrates its potential for therapeutic applications in sickle cell disease (Gibson et al., 2000).
Propiedades
Número CAS |
13139-70-3 |
|---|---|
Nombre del producto |
Dimethyl adipimidate |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
dimethyl hexanediimidate |
InChI |
InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |
Clave InChI |
ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC |
SMILES canónico |
COC(=N)CCCCC(=N)OC |
Sinónimos |
Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



